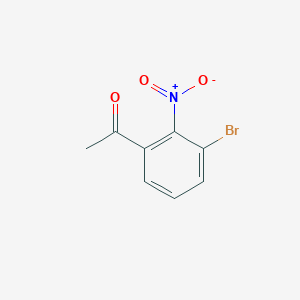

1-(3-Bromo-2-nitrophenyl)ethanone

Description

BenchChem offers high-quality 1-(3-Bromo-2-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-2-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromo-2-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-5(11)6-3-2-4-7(9)8(6)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSHPCROLUAESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ortho-Nitro Acetophenone: Synthetic Architecture and Reactivity Profiles

Topic: Properties of Ortho-Nitro Acetophenone Derivatives Content Type: Technical Reference Guide Audience: Synthetic Chemists and Pharmaceutical Researchers

Executive Summary

Ortho-nitro acetophenone (

Structural & Physicochemical Properties[1]

The reactivity of

Comparative Physicochemical Data

The following table illustrates the dramatic impact of substitution patterns on physical properties. Note the depressed melting point of the ortho-derivative, a hallmark of intramolecular shielding.

| Property | |||

| Structure | 1,2-substitution | 1,3-substitution | 1,4-substitution |

| State (STP) | Yellow Liquid / Low-Melting Solid | Crystalline Solid | Crystalline Solid |

| Melting Point | |||

| Boiling Point | |||

| Dipole Moment | Reduced (Vector cancellation) | Moderate | High (Vector addition) |

| Solubility | Miscible in EtOH, Et₂O | Soluble in EtOH | Soluble in EtOH |

The Electronic "Ortho Effect"

In

Synthetic Utility: The Indole & Quinoline Gateway

The primary value of

Pathway Logic

-

Indole Synthesis: Requires the reduction of the nitro group to an amine (or hydroxylamine), followed by condensation with the pendant carbonyl.[1]

-

Quinoline Synthesis (Friedländer): The reduced product (

-aminoacetophenone) acts as the nucleophile reacting with an external ketone/aldehyde.

Mechanism Visualization

The following diagram outlines the divergent pathways from the parent scaffold.

Figure 1: Divergent synthetic pathways for o-nitroacetophenone. Green nodes indicate stable pharmaceutical scaffolds.

Experimental Protocols

To ensure reproducibility, we present the Organic Syntheses method for the preparation of the scaffold (as direct nitration is non-selective) and a standard reduction protocol.

Protocol A: Synthesis of -Nitroacetophenone

Source Authority: Organic Syntheses, Coll. Vol. 4, p.708 (1963).

Principle:

Direct nitration of acetophenone yields primarily the meta-isomer. Therefore, a displacement reaction using diethyl malonate and

Reagents:

-

Magnesium turnings (

) -

Diethyl malonate (

)[2] -

-Nitrobenzoyl chloride (

-

Sulfuric acid / Glacial Acetic Acid[2]

Workflow:

-

Preparation of Ethoxymagnesium Malonate: React magnesium with ethanol and diethyl malonate in ether to form the complex.

-

Acylation: Add

-nitrobenzoyl chloride dissolved in ether to the refluxing mixture. Result: Green viscous solution. -

Hydrolysis: Cool and treat with dilute

. Separate the ether layer containing diethyl -

Decarboxylation: Reflux the crude intermediate in a mixture of glacial acetic acid (

), -

Isolation: Basify with

-

Validation: Collect fraction boiling at

. Yield approx.

Protocol B: Reduction to -Aminoacetophenone

Context: This is the immediate precursor for Friedländer quinoline synthesis.

Reagents:

-

-Nitroacetophenone (

-

Iron powder (

, -

Glacial Acetic Acid (

) / Ethanol / Water

Step-by-Step:

-

Charge: In a

3-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve -

Activation: Add iron powder and heat to

. -

Addition: Dropwise add acetic acid over 30 minutes. The reaction is exothermic; maintain reflux.

-

Workup: After 2 hours, neutralize with

. Filter the iron sludge while hot. -

Crystallization: The filtrate will separate an oil upon cooling, which solidifies. Recrystallize from dilute ethanol.

-

Checkpoint: Product should be a yellow solid, MP

(often handled as an oil/low-melting solid).

Photochemical Instability (Storage Warning)

Researchers must be aware that

Mechanism:

-

Excitation of the Nitro group (

). -

Intramolecular abstraction of a

-hydrogen (from the acetyl methyl group) by the nitro oxygen. -

Formation of an aci-nitro tautomer.

-

Rearrangement to

-nitrosobenzoic acid derivatives or degradation.

Storage Requirement: All derivatives must be stored in amber glass under inert atmosphere at

References

-

Reynolds, G. A.; Hauser, C. R. "o-Nitroacetophenone." Organic Syntheses, Coll. Vol. 4, p.708 (1963); Vol. 30, p.70 (1950). Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11346, 2'-Nitroacetophenone." PubChem. Link

- Sundberg, R. J.The Chemistry of Indoles. Academic Press, 1970.

-

BenchChem. "Synthesis of Heterocyclic Compounds from 2'-Nitroacetophenone." Application Notes. Link

-

NOAA. "Chemical Datasheet: o-Nitroacetophenone." CAMEO Chemicals.[3][4][5] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. p-Nitroacetophenone | C8H7NO3 | CID 7487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. P-NITROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 2'-Nitroacetophenone | C8H7NO3 | CID 11346 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Bromonitroacetophenones in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a thorough understanding of the solubility of bromonitroacetophenones in organic solvents. Bromonitroacetophenones are a pivotal class of organic compounds, frequently utilized as intermediates in the synthesis of a wide array of pharmaceuticals and other bioactive molecules. Their solubility is a fundamental physicochemical property that dictates reaction kinetics, purification strategies, and formulation development. This guide offers a detailed exploration of the theoretical principles governing their solubility, a review of available solubility data, and robust experimental protocols for the precise determination of solubility. By synthesizing technical accuracy with practical insights, this document aims to empower scientists to optimize their experimental designs and accelerate research and development timelines.

Introduction: The Significance of Bromonitroacetophenone Solubility

Bromonitroacetophenones are substituted aromatic ketones characterized by the presence of a bromine atom and a nitro group on the acetophenone framework. The relative positions of these substituents give rise to a variety of isomers, each with unique chemical and physical properties. These compounds are highly valued in organic synthesis for their versatile reactivity, serving as key building blocks for more complex molecular architectures.

The solubility of a bromonitroacetophenone in a given organic solvent is a critical parameter that influences several aspects of its application:

-

Reaction Chemistry: For synthetic transformations, the reactants must be in the same phase. Poor solubility can lead to slow or incomplete reactions, necessitating the use of large solvent volumes or elevated temperatures, which may not be ideal.

-

Purification and Crystallization: Recrystallization, a common technique for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a solvent at different temperatures.

-

Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) require the sample to be dissolved in a suitable solvent.

-

Drug Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a crucial factor affecting bioavailability and formulation.

Given the importance of this class of compounds, a comprehensive understanding of their solubility behavior is paramount for efficient and successful research and development.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding.[1][2] For a more rigorous analysis, several key factors must be considered:

-

Molecular Structure of Bromonitroacetophenones: The presence of the polar nitro group (-NO2) and the moderately polar carbonyl group (-C=O) imparts a degree of polarity to the molecule. The bromine atom (-Br) is less polar. The overall polarity and the potential for hydrogen bonding (or lack thereof) will significantly influence interactions with solvent molecules.[3][4] The position of the substituents on the aromatic ring can also affect the molecule's dipole moment and crystal lattice energy, thereby impacting solubility.[5]

-

Solvent Properties: The polarity of the solvent, as quantified by its dielectric constant, is a primary determinant of its ability to dissolve a given solute.[1][5] Protic solvents (e.g., alcohols) can engage in hydrogen bonding, which can be a significant factor for solutes with hydrogen bond donors or acceptors. Aprotic solvents (e.g., acetone, ethyl acetate) lack this ability but can still solvate polar solutes through dipole-dipole interactions. Nonpolar solvents (e.g., hexane) are generally poor solvents for polar compounds like bromonitroacetophenones.

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[1][6] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution.[1] This temperature dependence is the basis for recrystallization.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the bromonitroacetophenone molecules together in the solid crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur.[1] A higher melting point can sometimes be indicative of a stronger crystal lattice and, consequently, lower solubility.

Qualitative and Quantitative Solubility Data

Specific quantitative solubility data for the broad class of bromonitroacetophenones is not extensively available in readily accessible literature. However, qualitative descriptions and data for specific isomers can be found.

For instance, 4'-Bromo-3'-nitroacetophenone has been reported to be soluble in acetone, chloroform, and methanol, while being sparingly soluble in water.[7] This aligns with the general principles of solubility, as acetone, chloroform, and methanol are all polar organic solvents capable of interacting favorably with the polar functional groups of the molecule. Its poor solubility in water is also expected, given the largely organic and non-polar backbone of the molecule.

The following table summarizes the expected qualitative solubility of bromonitroacetophenones in a range of common organic solvents, based on general chemical principles and available information for related compounds.

| Solvent | Solvent Type | Expected Qualitative Solubility of Bromonitroacetophenones | Rationale |

| Methanol | Polar Protic | Soluble to Moderately Soluble | Can engage in hydrogen bonding and has a high dielectric constant. |

| Ethanol | Polar Protic | Soluble to Moderately Soluble | Similar to methanol, but slightly less polar. |

| Acetone | Polar Aprotic | Soluble | A good polar aprotic solvent that can solvate the carbonyl and nitro groups. |

| Ethyl Acetate | Moderately Polar Aprotic | Moderately Soluble | Less polar than acetone, but still capable of favorable dipole-dipole interactions. |

| Dichloromethane | Polar Aprotic | Soluble | A versatile solvent for a wide range of organic compounds. |

| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane in its solvent properties. |

| Diethyl Ether | Slightly Polar Aprotic | Slightly Soluble to Sparingly Soluble | Lower polarity and inability to form strong hydrogen bonds limit its solvating power for these compounds. |

| Hexane | Nonpolar | Insoluble to Sparingly Soluble | "Like dissolves like" principle predicts poor solubility of the polar bromonitroacetophenone in a nonpolar solvent. |

| Water | Polar Protic | Sparingly Soluble to Insoluble | Despite being highly polar, the large organic structure of bromonitroacetophenones limits their solubility in water. |

It is crucial for researchers to experimentally determine the quantitative solubility for the specific bromonitroacetophenone and solvent system they are working with.

Experimental Protocols for Solubility Determination

The following section provides detailed, step-by-step methodologies for determining the solubility of bromonitroacetophenones. These protocols are designed to be self-validating and ensure the generation of reliable and reproducible data.

Isothermal Saturation Method (Shake-Flask)

This is a widely used and reliable method for determining equilibrium solubility.[8]

Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined.

Experimental Workflow:

Figure 1: Isothermal Saturation Method Workflow. This diagram illustrates the sequential steps involved in determining the equilibrium solubility of a compound.

Detailed Procedure:

-

Preparation: To a series of glass vials, add a pre-weighed excess amount of the bromonitroacetophenone. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to remain in the temperature bath for several hours to allow the excess solid to settle. For finer suspensions, centrifugation of the sealed vials at the experimental temperature can be employed. Alternatively, the saturated solution can be filtered through a syringe filter (ensure the filter material is compatible with the solvent) that has been pre-warmed to the experimental temperature.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the bromonitroacetophenone in this saturated solution can be determined by a suitable analytical method:

-

Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a fume hood. The container is then reweighed, and the mass of the dissolved solid is determined. This method is straightforward but requires that the solute be non-volatile.

-

UV-Vis Spectroscopy: If the bromonitroacetophenone has a chromophore that absorbs in the UV-Vis region, a calibration curve of absorbance versus concentration can be prepared using standard solutions of known concentrations. The absorbance of the saturated solution (after appropriate dilution) can then be measured, and its concentration determined from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate and precise method for determining concentration. Similar to UV-Vis spectroscopy, a calibration curve is generated using standard solutions. The saturated solution is then injected into the HPLC system, and the concentration is determined from the peak area.

-

Dynamic (Polythermal) Method

This method involves observing the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon heating (dissolution temperature) or at which a clear solution begins to show turbidity upon cooling (crystallization temperature).

Principle: A mixture of known composition is heated until all the solid dissolves. The temperature at which the last crystal disappears is the solubility temperature for that specific concentration.

Experimental Workflow:

Figure 2: Dynamic (Polythermal) Method Workflow. This diagram outlines the process of determining solubility as a function of temperature by observing dissolution and crystallization points.

Detailed Procedure:

-

Sample Preparation: Accurately weigh a known amount of the bromonitroacetophenone and the desired solvent into a sealable glass tube or vial equipped with a magnetic stir bar.

-

Heating and Observation: Place the sealed tube in a controlled temperature bath. Slowly increase the temperature while stirring the mixture continuously.

-

Determination of Dissolution Temperature: Carefully observe the mixture as the temperature rises. The temperature at which the last crystal of the bromonitroacetophenone disappears is recorded as the solubility temperature for that specific composition.

-

Cooling and Observation (Optional): To confirm the equilibrium, the clear solution can then be slowly cooled while stirring. The temperature at which the first sign of turbidity or crystal formation appears is the crystallization temperature. The dissolution and crystallization temperatures should be in close agreement for a system at equilibrium.

-

Data Collection: Repeat this procedure for several different compositions of solute and solvent to generate a solubility curve (solubility versus temperature).

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison and interpretation.

Table 1: Example of Quantitative Solubility Data Presentation for a Fictional Bromonitroacetophenone Isomer

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Methanol | 25 | 5.2 | 0.213 | Isothermal Saturation |

| Methanol | 50 | 15.8 | 0.647 | Isothermal Saturation |

| Acetone | 25 | 12.5 | 0.512 | Isothermal Saturation |

| Ethyl Acetate | 25 | 3.1 | 0.127 | Isothermal Saturation |

| Hexane | 25 | <0.1 | <0.004 | Isothermal Saturation |

Conclusion

The solubility of bromonitroacetophenones in organic solvents is a fundamental parameter that underpins their successful application in organic synthesis, purification, and pharmaceutical development. While a wealth of specific quantitative data is not always readily available, a solid understanding of the theoretical principles of solubility, combined with robust and reliable experimental protocols, can empower researchers to make informed decisions regarding solvent selection and process optimization. The methodologies and insights provided in this technical guide are intended to serve as a valuable resource for scientists working with this important class of compounds, ultimately facilitating more efficient and effective research outcomes.

References

-

ResearchGate. (2023). Can 4′-Bromo-3′-nitroacetophenone be solubilized in methanol or ethanol? [Online] Available at: [Link][7]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Online] Available at: [Link][9]

-

Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). [Online] Available at: [Link][10]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link][11]

-

University of Texas at Dallas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Online] Available at: [Link][12]

-

Solubility of Things. Acetophenone. [Online] Available at: [Link][3]

-

ResearchGate. (2025). Solubility and thermodynamic analysis of musk ketone in four binary solvents from T = (273.15 to 313.15) K. [Online] Available at: [Link][13]

-

Digital.CSIC. THERMODYNAMICS OF AROMATIC POLAR COMPOUND (KETONE, ALDEHYDE OR ESTER) + HYDROCARBON MIXTURES. [Online] Available at: [Link][14]

-

Cheméo. Chemical Properties of 4-Bromo-3'-nitroacetophenone (CAS 18640-58-9). [Online] Available at: [Link][15]

-

Course Hero. 3.-Factors-Affecting-Solubility.docx. [Online] Available at: [Link][1]

-

ResearchGate. (2025). Solubility and solution thermodynamics of Raspberry Ketone in pure organic solvents and binary solvent mixtures from T = (293.15 to 333.15) K. [Online] Available at: [Link][8]

-

SlideShare. (2016). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Online] Available at: [Link][4]

-

The Open Chemical Engineering Journal. (2016). Solubility of Acetophenone in Supercritical Carbon Dioxide. [Online] Available at: [Link][6]

-

Asian Journal of Chemistry. Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. [Online] Available at: [Link][5]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. 溶剂混溶性表 [sigmaaldrich.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 5. asianpubs.org [asianpubs.org]

- 6. openchemicalengineeringjournal.com [openchemicalengineeringjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. researchgate.net [researchgate.net]

- 14. uvadoc.uva.es [uvadoc.uva.es]

- 15. 4-Bromo-3'-nitroacetophenone (CAS 18640-58-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Nitration of 3'-Bromoacetophenone

Abstract

3'-Bromoacetophenone is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its functionalization via electrophilic aromatic substitution, particularly nitration, is a critical step for creating more complex molecular architectures. This guide provides a detailed analysis of the regioselectivity of the nitration of 3'-bromoacetophenone, grounded in the fundamental principles of physical organic chemistry. We will explore the competing directing effects of the bromo and acetyl substituents, present the expected product profile, and provide a robust, field-tested experimental protocol for conducting this reaction with precision and control.

Introduction: Electrophilic Aromatic Substitution on a Disubstituted Ring

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS).[3] The reaction proceeds by the generation of a powerful electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric and sulfuric acids.[4] This electrophile is then attacked by the electron-rich π-system of the aromatic ring, leading to the substitution of a hydrogen atom with a nitro group.

In the case of 3'-bromoacetophenone, the benzene ring is "disubstituted," meaning it has two existing functional groups that influence the position of the incoming nitro group. The ultimate product profile is not random; it is dictated by the electronic nature of these two substituents: the acetyl group (-COCH₃) and the bromo group (-Br). Understanding their individual and combined influence is paramount to predicting and controlling the reaction's outcome.

Mechanistic Insights: The Directing Effects of Acetyl and Bromo Groups

To predict the regiochemical outcome, we must analyze the directing effects of each substituent. These effects are classified based on how the group modulates the electron density of the aromatic ring.[5]

-

The Acetyl Group (-COCH₃): The acetyl group is a powerful electron-withdrawing group (EWG) due to both induction and resonance. The electronegative oxygen atom pulls electron density away from the ring through the sigma bond (inductive effect). More importantly, the carbonyl group can pull electron density out of the π-system via resonance, creating a partial positive charge on the ring. This removal of electron density makes the ring less reactive towards electrophiles and is thus termed a deactivating group . EWGs direct incoming electrophiles to the meta-position .[6][7]

-

The Bromo Group (-Br): Halogens like bromine present a more nuanced case. Due to their high electronegativity, they are electron-withdrawing via induction, making them deactivating groups .[6] However, they possess lone pairs of electrons that can be donated into the ring through resonance. This resonance effect increases electron density at the ortho and para positions. Because this resonance donation stabilizes the carbocation intermediate (the sigma complex) formed during an ortho or para attack more effectively than a meta attack, halogens are considered ortho-, para-directors .[6][8]

Synergistic and Competitive Effects in 3'-Bromoacetophenone:

In 3'-bromoacetophenone, these two groups are positioned meta to each other. Their directing influences are as follows:

-

The acetyl group at C1 directs the incoming NO₂⁺ to the position meta to it: C5 .

-

The bromo group at C3 directs the incoming NO₂⁺ to the positions ortho and para to it: C2, C4, and C6 .

The key to predicting the major product lies in understanding that the acetyl group is a significantly stronger deactivating and directing group than bromine. The positions ortho and para to the powerful electron-withdrawing acetyl group (C2, C4, C6) are strongly deactivated. Conversely, the position meta to the acetyl group (C5) is the least deactivated position on the ring, making it the most favorable site for electrophilic attack. Therefore, the directing effect of the acetyl group is the dominant influence on the reaction's regioselectivity.

This leads to a strong prediction that the primary product of the reaction will be 3-bromo-5-nitroacetophenone .

Product Profile: Predicted Isomers and Experimental Data

Based on the mechanistic analysis, we can predict the likely distribution of nitration products.

| Position of Nitration | Predicted Product Name | Directing Influence | Predicted Abundance |

| C5 | 3-Bromo-5-nitroacetophenone | Meta to -COCH₃ (strongly favored) | Major Product |

| C2 | 3-Bromo-2-nitroacetophenone | Ortho to -COCH₃ and -Br | Minor / Trace |

| C4 | 3-Bromo-4-nitroacetophenone | Para to -Br, Ortho to -COCH₃ | Minor / Trace |

| C6 | 3-Bromo-6-nitroacetophenone | Ortho to -Br, Ortho to -COCH₃ | Minor / Trace |

-

Causality: The formation of 3-bromo-5-nitroacetophenone as the major product is a direct consequence of the powerful meta-directing effect of the acetyl group, which overrides the ortho-, para-directing influence of the weaker bromo substituent. Substitution at C2 and C6 is sterically hindered by the adjacent groups and electronically disfavored. Substitution at C4, while para to the bromine, is ortho to the strongly deactivating acetyl group, making it an unfavorable position for attack.

Visualization of Directing Effects

The logical relationship between the substituents and the potential nitration sites can be visualized. The diagram below illustrates how the deactivating acetyl group strongly directs the incoming electrophile to the C5 position, while the bromo group's influence is secondary.

Caption: Directing influences on the nitration of 3'-bromoacetophenone.

Optimized Experimental Protocol

This protocol is designed for the controlled nitration of 3'-bromoacetophenone. It incorporates measures to ensure safety, regioselectivity, and a high yield of the desired 3-bromo-5-nitroacetophenone isomer.

Materials:

-

3'-Bromoacetophenone (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and filter flask

Procedure:

-

Preparation of the Reaction Vessel: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (approx. 3 mL per gram of substrate).

-

Substrate Dissolution and Cooling: Begin stirring and cool the sulfuric acid to 0 °C using an ice-salt bath. Once cooled, slowly add 3'-bromoacetophenone (1.0 eq) in portions, ensuring the temperature is maintained between 0 and 5 °C. Allow the mixture to stir until all the solid has dissolved.

-

Causality Note: Maintaining a low temperature is critical. The reaction is highly exothermic, and temperatures above 10 °C can lead to the formation of dinitrated byproducts and reduced regioselectivity.

-

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (approx. 1.5 mL per mL of nitric acid). Cool this mixture in an ice bath before use.

-

Nitration Reaction: Add the pre-cooled nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 3'-bromoacetophenone over 30-45 minutes. The internal temperature must be rigorously maintained between 0 and 5 °C throughout the addition.

-

Trustworthiness Note: A slow, controlled addition of the nitrating agent is the most important parameter for preventing side reactions and ensuring a safe procedure. A runaway reaction can occur if the nitrating mixture is added too quickly.

-

-

Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes to ensure complete conversion.

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring. A precipitate of the crude product will form.

-

Causality Note: Quenching the reaction on ice serves two purposes: it stops the reaction immediately and precipitates the organic product, which is insoluble in the aqueous acidic solution.

-

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. The crude product can then be purified by recrystallization from ethanol to yield the final product, typically as pale yellow crystals.

Conclusion

The nitration of 3'-bromoacetophenone is a well-defined electrophilic aromatic substitution where the product profile is overwhelmingly governed by the directing effects of the existing substituents. The powerful meta-directing and deactivating nature of the acetyl group dictates the regioselectivity, leading to the formation of 3-bromo-5-nitroacetophenone as the major product. By employing a carefully controlled experimental protocol, particularly with respect to temperature, this transformation can be achieved with high yield and selectivity, providing a reliable method for the synthesis of this important chemical intermediate.

References

-

Wipf Group. (n.d.). Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ChemTalk. (2024, May 13). Directing Effects. Retrieved from [Link]

-

Save My Exams. (2025, January 10). Directing Effects - A Level Chemistry Revision Notes. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

University of Sinaia. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 3-Bromoacetophenone: A Key Fine Chemical. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. savemyexams.com [savemyexams.com]

- 8. Directing Effects | ChemTalk [chemistrytalk.org]

Methodological & Application

Synthesis of 1-(3-Bromo-2-nitrophenyl)ethanone from 3-bromoacetophenone: A Detailed Protocol and Mechanistic Overview

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive guide for the synthesis of 1-(3-bromo-2-nitrophenyl)ethanone, a valuable trifunctional building block in medicinal and materials chemistry. The protocol details the electrophilic aromatic substitution (nitration) of 3-bromoacetophenone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and methods for product characterization and purification.

Introduction and Scientific Context

1-(3-Bromo-2-nitrophenyl)ethanone is a key synthetic intermediate whose structural motifs—a ketone, a nitro group, and a bromine atom—offer multiple avenues for subsequent chemical modification. The nitro group can be reduced to an amine, providing a route to anilines and various heterocyclic compounds.[1][2] The bromine atom is amenable to a wide range of metal-mediated cross-coupling reactions, while the ketone functionality allows for diverse derivatizations. This versatility makes the title compound a crucial precursor for the synthesis of complex molecules in pharmaceutical and agrochemical research.[3]

The synthesis is achieved through the nitration of 3-bromoacetophenone, a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] The successful execution of this synthesis requires careful control of reaction conditions to ensure high regioselectivity and to manage the significant safety hazards associated with the use of strong nitrating agents.

Mechanism and Regioselectivity

The core of this synthesis is the electrophilic attack of a nitronium ion (NO₂⁺) on the aromatic ring of 3-bromoacetophenone. The nitronium ion, a potent electrophile, is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid.[1][5][6] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion.[1][2]

Generation of the Nitronium Ion

Directing Effects and Regioselectivity

The regiochemical outcome of the reaction is determined by the two substituents already present on the aromatic ring: the acetyl group (-COCH₃) and the bromine atom (-Br).

-

Acetyl Group (-COCH₃): This is a moderately deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position (C5).

-

Bromo Group (-Br): As a halogen, bromine is deactivating due to its strong inductive electron withdrawal but is an ortho, para director because its lone pairs can donate electron density via resonance, stabilizing the arenium ion intermediate.[7]

The positions ortho to the bromo group are C2 and C4, while the para position is C6. The positions meta to the acetyl group are C1 (already substituted) and C5. The directing effects are therefore in conflict. However, the nitration of 3-bromoacetophenone predominantly yields the 2-nitro isomer. This outcome is rationalized by the activating effect of the bromine's lone pairs at the ortho position (C2), which stabilizes the cationic intermediate (the sigma complex) more effectively than the deactivating effect of the acetyl group at the meta positions. Steric hindrance at the C2 position is minimal, allowing for electrophilic attack.

Start [label=<

3-Bromoacetophenone

];

Reagents [label="+ HNO₃ / H₂SO₄", shape=box, style=rounded, fillcolor="#F1F3F4"];

Product [label=<

1-(3-Bromo-2-nitrophenyl)ethanone

(Major Product)

];

Start -> Reagents [style=invis]; Reagents -> Product [label="Electrophilic Aromatic Substitution"]; } /dot Caption: Overall reaction for the nitration of 3-bromoacetophenone.

Experimental Protocol

This protocol outlines the synthesis of 1-(3-bromo-2-nitrophenyl)ethanone on a laboratory scale.

Materials and Equipment

| Reagents & Materials | CAS No. | Quantity | Notes |

| 3-Bromoacetophenone | 2142-63-4 | 10.0 g (50.2 mmol) | Starting material, >98% purity |

| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 50 mL | Concentrated (98%) |

| Nitric Acid (HNO₃) | 7697-37-2 | 6 mL | Concentrated (70%) |

| Deionized Water | N/A | ~500 mL | For work-up |

| Ice | N/A | ~500 g | For work-up |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | As needed | 5% aqueous solution |

| Ethanol or Methanol | 64-17-5 / 67-56-1 | As needed | For recrystallization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | As needed | For drying (if extraction is needed) |

| Equipment |

| 250 mL three-neck round-bottom flask |

| Magnetic stirrer and stir bar |

| Thermometer |

| Dropping funnel |

| Ice-water bath |

| Büchner funnel and filter flask |

| Beakers and Erlenmeyer flasks |

| Standard laboratory glassware |

Critical Safety Precautions

Nitration reactions are highly exothermic and involve extremely corrosive and reactive materials.[8][9] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[10][11]

-

Ventilation: Perform the entire procedure in a certified chemical fume hood with sufficient ventilation to prevent inhalation of toxic fumes (NOx).[8]

-

Acid Handling: Concentrated nitric and sulfuric acids are severely corrosive and strong oxidizing agents.[11] They can cause violent reactions with organic materials.[12] Always add acid slowly to other liquids and handle with extreme care.

-

Temperature Control: The reaction is highly exothermic. Maintain strict temperature control using an ice bath to prevent thermal runaway, which can lead to explosions.[8]

-

Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower. Have a spill kit containing a neutralizer (like sodium bicarbonate) readily available.[8][10]

Step-by-Step Synthesis Procedure

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in a large ice-water bath on a magnetic stirrer.

-

Dissolution of Starting Material: Add 3-bromoacetophenone (10.0 g, 50.2 mmol) to the flask. Carefully add 30 mL of concentrated sulfuric acid while stirring. Stir until all the solid has dissolved. Cool the solution to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, cool 20 mL of concentrated sulfuric acid in an ice bath. Slowly and carefully , add 6 mL of concentrated nitric acid dropwise to the cold sulfuric acid with gentle swirling. This mixture is highly corrosive and should be prepared with caution.

-

Nitration Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 3-bromoacetophenone over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition. A rapid temperature increase indicates a potential runaway reaction.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

Reaction Quench and Product Precipitation: Fill a 1 L beaker with approximately 500 g of crushed ice and 200 mL of cold deionized water. While stirring the ice-water mixture vigorously, slowly and carefully pour the reaction mixture into the beaker. The product will precipitate as a pale yellow solid.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid on the filter with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids. Follow with a wash using a cold 5% sodium bicarbonate solution (approx. 50 mL) to neutralize any remaining acid, and then wash again with cold deionized water.

-

Drying: Press the solid as dry as possible on the filter. Allow the crude product to air-dry or dry it in a desiccator.

Purification Protocol: Recrystallization

The primary method for purifying the crude product is recrystallization, which is effective at removing isomeric impurities and unreacted starting material.[13]

-

Solvent Selection: Ethanol or methanol are often suitable solvents. Perform a small-scale test to determine the best solvent, where the compound is sparingly soluble at room temperature but fully soluble when hot.[14]

-

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the solid.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin.

-

Once crystal growth appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

-

Characterization and Data Analysis

The purified product should be characterized to confirm its identity and purity.

| Property / Technique | Expected Result for 1-(3-Bromo-2-nitrophenyl)ethanone |

| Appearance | Pale yellow crystalline solid |

| Molecular Formula | C₈H₆BrNO₃ |

| Molecular Weight | 244.04 g/mol |

| Melting Point | 94-96 °C (Literature values may vary slightly) |

| FT-IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1530 & ~1350 (asymmetric & symmetric NO₂ stretch), ~750-850 (C-H out-of-plane bend), ~600-700 (C-Br stretch) |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-8.2 (m, 3H, Ar-H), δ ~2.7 (s, 3H, -COCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~195 (C=O), ~149 (C-NO₂), ~138, 132, 128, 125 (Ar-C), ~122 (C-Br), ~30 (-CH₃) |

| Mass Spectrometry (EI) | m/z 243/245 ([M]⁺, characteristic 1:1 isotopic pattern for Br), 228/230 ([M-CH₃]⁺), 183/185 ([M-COCH₃]⁺)[15] |

Note: NMR chemical shifts are predictions and may vary based on solvent and experimental conditions.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Incomplete reaction; temperature too high causing decomposition; loss of product during work-up. | Ensure dropwise addition of nitrating mix at low temp. Stir for the full recommended time. Be careful not to use excessive water during work-up. |

| Dark, Oily Product | Reaction temperature was too high, leading to side reactions and oxidation. | Repeat the reaction with stricter temperature control (maintain <10 °C). |

| Product Contaminated with Starting Material | Incomplete reaction; insufficient nitrating agent. | Monitor reaction progress with TLC. Increase reaction time or use a slight excess of nitrating agent. Purify via column chromatography if recrystallization fails. |

| Multiple Isomers Detected (e.g., by NMR or TLC) | Poor regioselectivity due to incorrect temperature or reagent stoichiometry. | Strict temperature control is key. The described protocol should favor the desired isomer. Careful recrystallization or column chromatography may be needed to separate isomers. |

| Difficulty with Recrystallization | Product is too soluble or insoluble in the chosen solvent; presence of oily impurities. | Screen a range of solvents (e.g., isopropanol, ethyl acetate/hexane). If an oil persists, try to "seed" the solution with a previously formed crystal or scratch the inside of the flask.[16] |

Experimental Workflow Diagram

// Nodes Start [label="Start: 3-Bromoacetophenone", shape=ellipse, fillcolor="#FBBC05"]; Nitration [label="Nitration\n(HNO₃ / H₂SO₄, 0-10 °C)"]; Quench [label="Quench in Ice-Water\n& Precipitate"]; FilterWash [label="Filter & Wash Crude Product\n(H₂O, NaHCO₃)"]; Purify [label="Purification\n(Recrystallization from Ethanol)"]; Characterize [label="Characterization\n(MP, NMR, IR, MS)"]; FinalProduct [label="Final Product:\n1-(3-Bromo-2-nitrophenyl)ethanone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Nitration; Nitration -> Quench; Quench -> FilterWash; FilterWash -> Purify; Purify -> Characterize; Characterize -> FinalProduct; } /dot Caption: A logical workflow for the synthesis and characterization process.

References

- Nitration reaction safety. (2024). YouTube.

- Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022). LibreTexts.

- Electrophilic Aromatic Substitution: Nitration of Benzene. (2025). JoVE.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.

- Nitration of Benzene Mechanism. (2018). YouTube.

- Nitration of Benzene. (2024). Chemistry Steps.

- MIXED NITRATING ACID (greater than 50% HN03). (2022). East Harbour Group.

- 2-Bromo-1-(3-nitrophenyl)ethanone. (N.d.). National Institutes of Health.

- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.

- What safety precautions should I take when handling nitric acid? (2024). Quora.

- Nitration Reactions | Continuous Flow Processing. (N.d.). Vapourtec Ltd.

- SUPPLEMENTARY DATA. (N.d.). The Royal Society of Chemistry.

- Synthesis of 3-nitroacetophenone. (N.d.). University of Chemistry and Technology, Prague.

- 3'-Bromoacetophenone. (N.d.). CymitQuimica.

- A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. (N.d.). The Royal Society of Chemistry.

- 1-(3-Bromo-5-nitrophenyl)ethanone. (N.d.). Benchchem.

- Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone. (N.d.). Benchchem.

- Nitration of Substituted Aromatic Rings and Rate Analysis. (N.d.). Worcester Polytechnic Institute.

- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). University College Cork.

- Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). ResearchGate.

Sources

- 1. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]

- 2. youtube.com [youtube.com]

- 3. CAS 2142-63-4: 3-Bromoacetophenone | CymitQuimica [cymitquimica.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 7. stmarys-ca.edu [stmarys-ca.edu]

- 8. youtube.com [youtube.com]

- 9. vapourtec.com [vapourtec.com]

- 10. eastharbourgroup.com [eastharbourgroup.com]

- 11. ehs.com [ehs.com]

- 12. quora.com [quora.com]

- 13. DSpace [cora.ucc.ie]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 1-(3-Bromo-5-nitrophenyl)ethanone | 127413-59-6 | Benchchem [benchchem.com]

- 16. researchgate.net [researchgate.net]

Preparation of 4-bromoindole from 3-bromo-2-nitroacetophenone

An Application Note for the Synthesis of 4-Bromoindole from 3-Bromo-2-nitroacetophenone

Abstract

This application note provides a comprehensive technical guide for the synthesis of 4-bromoindole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The described methodology follows a modified Leimgruber-Batcho approach, starting from the readily accessible precursor, 3-bromo-2-nitroacetophenone. This two-step protocol involves the formation of a key enaminone intermediate followed by a robust reductive cyclization. The guide offers a detailed mechanistic rationale, a step-by-step experimental protocol, characterization data, and critical safety considerations tailored for researchers, scientists, and professionals in drug development.

Introduction and Significance

The indole nucleus is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. Halogenated indoles, particularly bromoindoles, serve as versatile synthetic intermediates. The bromine atom at the C4 position of the indole ring offers a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the construction of complex molecular architectures. 4-Bromoindole is a key building block for synthesizing compounds with potential therapeutic activities, including kinase inhibitors, anti-cancer agents, and serotonergic ligands.

Traditional indole syntheses like the Fischer and Bischler methods often require harsh conditions and may suffer from poor regioselectivity. The Leimgruber-Batcho synthesis provides a milder and more efficient alternative, typically starting from o-nitrotoluenes.[1] This note details a logical adaptation of this powerful methodology, utilizing 3-bromo-2-nitroacetophenone as the starting material. This approach proceeds through an enaminone intermediate, which undergoes reductive cyclization to afford the target 4-bromoindole in high purity.

Mechanistic Pathway

The synthesis of 4-bromoindole from 3-bromo-2-nitroacetophenone is accomplished in two primary stages:

Step 1: Enaminone Formation. The process begins with the condensation of 3-bromo-2-nitroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The alpha-protons of the acetophenone's methyl group are sufficiently acidic to react with DMF-DMA, leading to the formation of a stable, conjugated enaminone intermediate: 1-(3-bromo-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one. This reaction is analogous to the initial enamine formation step in the classical Leimgruber-Batcho synthesis.[1]

Step 2: Reductive Cyclization. The nitro group of the enaminone is selectively reduced to a primary amine. This transformation is typically achieved through catalytic hydrogenation. The resulting amino group then undergoes a rapid intramolecular nucleophilic attack on the enaminone's carbonyl carbon. Subsequent dehydration and elimination of dimethylamine from the cyclic intermediate lead to the aromatization of the pyrrole ring, yielding the final 4-bromoindole product.

Caption: Proposed reaction mechanism for the synthesis of 4-bromoindole.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |

| 3-Bromo-2-nitroacetophenone | C₈H₆BrNO₃ | 244.04 | Commercially available | Store in a cool, dry place. |

| N,N-Dimethylformamide dimethyl acetal | C₅H₁₃NO₂ | 119.16 | Commercially available | Moisture sensitive. Handle under inert atmosphere. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Commercially available | Anhydrous grade recommended. |

| Raney® Nickel (50% slurry in water) | Ni | 58.69 | Commercially available | Pyrophoric when dry. Handle with extreme care.[2] |

| Hydrazine monohydrate | H₆N₂O | 50.06 | Commercially available | Toxic and corrosive. Handle with care. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Commercially available | ACS grade or higher. |

| Hexanes | C₆H₁₄ | 86.18 | Commercially available | ACS grade or higher. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Commercially available | For drying organic layers. |

Step 1: Synthesis of 1-(3-bromo-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3-bromo-2-nitroacetophenone (5.0 g, 20.5 mmol) and 25 mL of anhydrous N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.9 g, 41.0 mmol, 2.0 equivalents) to the solution via syringe.

-

Heat the reaction mixture to 110-120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The formation of a new, deeply colored spot indicates the enaminone product.

-

Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

-

Pour the dark reaction mixture into 200 mL of ice-water with stirring.

-

The solid enaminone product will precipitate. Collect the solid by vacuum filtration, washing thoroughly with cold water (3 x 50 mL) and then with a small amount of cold hexanes.

-

Dry the resulting solid under vacuum to yield the crude enaminone, which is typically a dark red or orange crystalline solid. This intermediate is often of sufficient purity for use in the next step without further purification.

Step 2: Reductive Cyclization to 4-Bromoindole

Causality Behind Catalyst Choice: Catalytic hydrogenation is an effective method for nitro group reduction. While Palladium on carbon (Pd/C) is a common catalyst, it can sometimes promote hydrodebromination of aryl bromides. Raney® Nickel is an excellent alternative that is less prone to causing this side reaction, thus preserving the bromo-substituent on the indole ring.[2] The use of hydrazine hydrate as an in situ source of hydrogen is a convenient and effective transfer hydrogenation method.[1]

-

In a 250 mL round-bottom flask, suspend the crude enaminone intermediate (approx. 20.5 mmol from the previous step) in 100 mL of ethanol.

-

CAUTION: Raney® Nickel is pyrophoric. Under a constant stream of inert gas, carefully add Raney® Nickel (approx. 2.5 g of a 50% slurry in water, washed with ethanol) to the suspension.

-

Stir the mixture vigorously. To this suspension, add hydrazine monohydrate (5.1 g, 102 mmol, 5.0 equivalents) dropwise via an addition funnel over 30 minutes. The reaction is exothermic, and gas evolution (N₂) will be observed. Maintain the temperature below 50 °C with an ice bath if necessary.

-

After the addition is complete, heat the mixture to a gentle reflux (approx. 80 °C) for 1-2 hours, monitoring by TLC until the enaminone has been consumed.

-

Cool the reaction to room temperature. CAUTION: The Raney® Nickel catalyst must be carefully filtered to prevent ignition upon drying. Filter the mixture through a pad of Celite®, ensuring the filter cake is kept wet with ethanol or water at all times. Wash the filter cake with additional ethanol (2 x 25 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude 4-bromoindole.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 10% EtOAc).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 4-bromoindole as a solid.

Workflow and Characterization

Caption: Overall experimental workflow for the synthesis of 4-bromoindole.

Expected Results

-

Appearance: Off-white to pale yellow solid.

-

Yield: Moderate to good yields (typically 50-70% over two steps).

-

Melting Point: 90-93 °C.

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (br s, 1H, NH), 7.35 (d, J = 8.0 Hz, 1H), 7.28 (t, J = 2.8 Hz, 1H), 7.20 (d, J = 7.6 Hz, 1H), 7.10 (t, J = 7.8 Hz, 1H), 6.75 (dd, J = 2.8, 1.6 Hz, 1H).

-

¹³C NMR (101 MHz, CDCl₃): δ 136.0, 127.8, 124.9, 123.5, 122.8, 115.4, 110.8, 102.1.

-

Mass Spectrometry (EI): m/z (%) = 197/195 ([M]⁺, 100), 116 (35), 89 (25). The isotopic pattern for bromine (¹⁹⁵Br/¹⁹⁷Br ≈ 1:1) will be characteristic.

Safety and Handling Precautions

-

General: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Raney® Nickel: Highly flammable when dry. Always handle as a slurry and keep wet. Deactivate the used catalyst on the Celite® pad by slowly and carefully adding dilute acid (e.g., 1M HCl) before disposal according to institutional guidelines.

-

Hydrazine Monohydrate: Toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact. Use a syringe or addition funnel for transfers.

-

Solvents: DMF is a reproductive toxin. Ethyl acetate and hexanes are flammable. Avoid open flames and ensure proper grounding of equipment.

References

-

Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106–5110. [Link]

-

Organic Reactions. (2011). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]

-

Siu, J., Baxendale, I. R., & Ley, S. V. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(2), 160-167. [Link]

-

Leimgruber–Batcho indole synthesis. In Wikipedia. Retrieved February 25, 2026, from [Link]

Sources

Harnessing the Reactivity of 3-Bromo-2-nitroacetophenone as a Strategic Pharmaceutical Intermediate

An Application Guide for Researchers

Senior Application Scientist Note: The strategic deployment of versatile chemical building blocks is fundamental to modern drug discovery and development. 3-Bromo-2-nitroacetophenone is one such intermediate, offering a unique combination of reactive sites that can be orthogonally addressed to construct complex molecular architectures. This guide moves beyond simple procedural outlines to provide a deeper understanding of the causality behind its application, empowering researchers to leverage its full synthetic potential. We will explore its synthesis, inherent reactivity, and provide a detailed protocol for its use in constructing heterocyclic scaffolds, a common motif in pharmacologically active agents.

Compound Profile and Physicochemical Properties

3-Bromo-2-nitroacetophenone, also known by synonyms such as α-Bromo-2-nitroacetophenone, is a substituted aromatic ketone.[1][2] Its utility in pharmaceutical synthesis stems from three key structural features: the electrophilic carbonyl carbon, the highly reactive α-bromine which is an excellent leaving group, and the nitro group which can be chemically modified, most commonly via reduction to an amine. This trifecta of functionality allows for sequential and diverse chemical transformations.

Table 1: Physicochemical and Safety Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6851-99-6 | [3] |

| Molecular Formula | C₈H₆BrNO₃ | [1][2] |

| Molecular Weight | 244.04 g/mol | [1][2][4] |

| Appearance | White to pale yellow crystalline powder | [5] |

| Melting Point | 53-59 °C | [5] |

| Solubility | Soluble in methanol and chloroform. | [6][7] |

| Key Hazards | Causes severe skin burns and eye damage. May cause respiratory irritation. | [3][8] |

| Storage | Store locked up in a cool (0-8 °C), dry, well-ventilated place. Keep container tightly closed. |[5][9] |

Safety and Handling: A Self-Validating Protocol

The significant reactivity of 3-bromo-2-nitroacetophenone necessitates stringent safety protocols. Its classification as a corrosive and irritant demands a proactive approach to exposure prevention.[3][8]

Core Handling Principles:

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10] Ensure an eyewash station and safety shower are immediately accessible.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles or a full-face shield.[8][10]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[8][10]

-

Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[8][10]

-

Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[8][11]

-

-

Disposal: Dispose of waste in a designated, approved hazardous waste container according to institutional and local regulations.[11]

Synthesis of the Intermediate

While commercially available, understanding the synthesis of 3-bromo-2-nitroacetophenone provides context for potential impurities. The primary route involves the α-bromination of 2-nitroacetophenone. The nitro group is a meta-director for electrophilic aromatic substitution, but the α-position to the ketone is activated for free-radical or acid-catalyzed bromination. A common method involves direct bromination using liquid bromine in a suitable solvent like chloroform.[7]

Caption: Workflow for the synthesis of 3-bromo-2-nitroacetophenone.

Reactivity and Application in Pharmaceutical Synthesis

The synthetic power of 3-bromo-2-nitroacetophenone lies in its electrophilic nature. The α-bromo group makes the adjacent carbon a prime target for nucleophilic attack. This reaction is the cornerstone of its use, enabling the formation of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, which are essential for building the core scaffolds of many drug molecules.

Common Transformations:

-

Alkylation of Amines and Thiols: It readily reacts with primary and secondary amines, as well as thiols, to form α-amino ketones and α-thio ketones, respectively. These are precursors to many heterocyclic systems.

-

Hantzsch Thiazole Synthesis: Reaction with thiourea or thioamides is a classic and reliable method for constructing 2-aminothiazole rings, a privileged structure in medicinal chemistry.

-

Favorskii Rearrangement: Under basic conditions, it can undergo rearrangement to form ester derivatives.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an aniline derivative, which can then be further functionalized through acylation, alkylation, or diazotization reactions.

Caption: Key reactive pathways of 3-bromo-2-nitroacetophenone.

Protocol: Synthesis of a 2-Amino-4-(2-nitrophenyl)thiazole Derivative

This protocol details a representative application: the synthesis of a substituted thiazole ring. This reaction is robust and demonstrates the primary utility of the intermediate as an electrophilic building block.

Objective: To synthesize a 2-aminothiazole derivative via the Hantzsch thiazole synthesis.

Materials and Reagents:

-

3-Bromo-2-nitroacetophenone

-

Thiourea

-

Ethanol (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Apparatus:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Thin Layer Chromatography (TLC) plates (silica gel)

Experimental Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-bromo-2-nitroacetophenone (e.g., 10 mmol, 2.44 g) and thiourea (11 mmol, 0.84 g) in 40 mL of anhydrous ethanol.

-

Causality: Ethanol serves as a polar protic solvent suitable for dissolving the reactants and facilitating the reaction. A slight excess of thiourea ensures the complete consumption of the limiting reagent, 3-bromo-2-nitroacetophenone.

-

-

Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot (visualized under UV light) indicates reaction completion, typically within 2-4 hours.

-

Work-up - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of a saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid byproduct.

-

Causality: Neutralization is critical to prevent degradation of the product and to ensure proper partitioning during the subsequent extraction step.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 2-amino-4-(2-nitrophenyl)thiazole.

Table 2: Hypothetical Reaction Data

| Parameter | Value |

|---|---|

| Scale | 10 mmol |

| Reaction Time | 3 hours |

| Crude Yield | ~90% |

| Purified Yield | 75-85% |

| Appearance | Yellow solid |

| TLC (3:1 Hex:EtOAc) | Rƒ (product) ≈ 0.4 |

Conclusion

3-Bromo-2-nitroacetophenone is a powerful and versatile intermediate in pharmaceutical synthesis. Its value is derived from its predictable reactivity at the α-carbon, allowing for the reliable construction of key molecular scaffolds. By understanding the principles of its reactivity and adhering to strict safety protocols, researchers can effectively utilize this compound to accelerate the development of novel therapeutic agents. The protocols and data presented herein provide a solid foundation for the practical application of this important chemical building block.

References

-

ChemBK. (2024). 3-Nitro-2-Bromo Acetophenone. Available at: [Link]

-

University of Presov. (n.d.). Synthesis of 3-nitroacetophenone. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Bromo-3'-nitroacetophenone. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Bromo-3'-nitroacetophenone. NIST Chemistry WebBook. Available at: [Link]

-

Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Available at: [Link]

-

Apicule. (n.d.). 3′-Bromoacetophenone (CAS No: 2142-63-4) API Intermediate Manufacturers. Available at: [Link]

- Google Patents. (n.d.). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.

-

Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-2'-nitroacetophenone. PubChem. Available at: [Link]

-

Sanchemy FPN. (n.d.). 3-nitro Acetophenone Api Intermediate. Available at: [Link]

-

PrepChem.com. (2024). Synthesis of α-bromo-3-nitroacetophenone. Available at: [Link]

- Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.

-

Quora. (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Available at: [Link]

-

ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Available at: [Link]

Sources

- 1. 2-Bromo-3'-nitroacetophenone [webbook.nist.gov]

- 2. 2-Bromo-3'-nitroacetophenone [webbook.nist.gov]

- 3. 2-Bromo-2'-nitroacetophenone | C8H6BrNO3 | CID 244025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-溴-3′-硝基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. prepchem.com [prepchem.com]

- 8. fishersci.com [fishersci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

Reagents for cyclization of ortho-nitroacetophenones

Application Note: Reagents for the Reductive Cyclization of o-Nitroacetophenones

Executive Summary

ortho-Nitroacetophenone is a pivotal "divergent" scaffold in medicinal chemistry. Its utility lies not in a single reaction, but in its ability to access three distinct heterocyclic cores—Indoles , Anthranils (2,1-benzisoxazoles), and Quinolines —depending on the specific reductive conditions and condensation partners employed.

This guide moves beyond generic textbook definitions to provide a decision-making framework for selecting reagents based on chemoselectivity, scalability, and the desired pharmacophore. We focus on the reductive cyclization mechanism, which is the rate-determining step in transforming the nitro-carbonyl system into a heterocycle.

Mechanistic Divergence & Pathway Selection

The reactivity of o-nitroacetophenone is dictated by the oxidation state of the nitrogen atom during reduction. The nitro group (

Pathway Logic (DOT Visualization)

The following diagram illustrates how reagent choice dictates the final heterocyclic core.

Caption: Divergent synthesis pathways starting from o-nitroacetophenone. Green path indicates the primary route for Indole synthesis.

Reagent Class 1: Classical Reductive Metals (Fe, Sn, Zn)

Target: Indoles (via o-nitrochalcones) and Quinolines.

The use of zero-valent metals in acidic media is the industry standard for robustness. The mechanism relies on electron transfer to the nitro group, generating a hydroxylamine intermediate that attacks the ketone (or enone) before full reduction to the aniline occurs.

Protocol A: Iron-Mediated Cyclization to 2-Arylindoles

Context: This is the preferred method for converting condensation products of o-nitroacetophenone (e.g., o-nitrochalcones) into indoles.

Reagents:

-

Iron powder (325 mesh, reduced)

-

Glacial Acetic Acid (AcOH)[1]

-

Ethanol or Toluene (Cosolvent)

Step-by-Step Methodology:

-

Substrate Prep: Dissolve the o-nitrochalcone (1.0 equiv) in a mixture of AcOH and Ethanol (3:1 v/v). Note: Ethanol aids solubility; pure AcOH can be too aggressive.

-

Activation: Heat the solution to 80°C.

-

Addition: Add Iron powder (4.0 - 6.0 equiv) in portions over 20 minutes.

-

Self-Validating Check: The reaction is exothermic. A color change from yellow (nitro) to dark brown/orange indicates the formation of the nitroso/amine intermediates.

-

-

Monitoring: Maintain reflux for 2–4 hours. Monitor via TLC.

-

Endpoint: Disappearance of the yellow nitro starting material and appearance of a highly fluorescent spot (Indole) under UV (254/365 nm).

-

-

Workup: Filter hot through a Celite pad to remove iron oxides. Dilute filtrate with water and extract with Ethyl Acetate.

-

Critical Step: Wash the organic layer with saturated

to remove acetic acid. Residual acid causes indole polymerization (dimerization) upon concentration.

-

Mechanism of Action:

Reagent Class 2: Dithionite & Biomimetic Reductants

Target: Indoles (Mild Conditions).

Sodium Dithionite (

Protocol B: Dithionite-Mediated Reductive Cyclization

-

Solvent System: THF/Water (1:1) or Dioxane/Water. Homogeneity is crucial.

-

Reagent: Add

(3.0–5.0 equiv) and -

Conditions: Reflux for 8–12 hours.

-

Advantage: This method often yields the N-hydroxyindole intermediate or the indole directly, depending on the stoichiometry. It is cleaner than Fe/AcOH but slower.

Reagent Class 3: Modern Catalytic Systems (Pd/CO Surrogates)

Target: Indoles (High-Throughput / Green Chemistry).

Using pressurized CO is hazardous. Modern protocols utilize Phenyl Formate or Molybdenum catalysts to drive the deoxygenative cyclization.

-

System:

(2 mol%) + 1,10-Phenanthroline. -

Mechanism: The Pd catalyst reduces the nitro group using CO, generating a nitrene-like species that inserts into the C-H bond or condenses with the carbonyl.

-

Application: Best for o-nitrostyrenes derived from o-nitroacetophenone.

Reagent Selection Matrix

| Reagent System | Target Scaffold | Key Advantage | Limitation |

| Fe / AcOH | Indoles, Quinolines | Robust, scalable, cheap. | Acidic conditions; iron waste disposal. |

| SnCl2 / HCl | Anthranils, Quinolines | Selective for partial reduction. | Stoichiometric tin waste; toxic. |

| Na2S2O4 (Dithionite) | Indoles | Mild, basic conditions. | Variable yields; requires optimization of solvent. |

| P(OEt)3 (Triethylphosphite) | Indoles | "Cadogan" conditions; forces difficult cyclizations. | High temp (160°C+); removing phosphate byproducts is difficult. |

| Pd / Phenyl Formate | Indoles | Catalytic, clean workup.[2] | Cost of catalyst; requires inert atmosphere. |

| PhIO (Hypervalent Iodine) | Anthranils | Metal-free, room temp.[4] | Reagent cost; specific to anthranil formation. |

Troubleshooting & "Self-Validating" Controls

-

The "Aniline Trap":

-

Symptom:[2][5][6][7][8] Formation of o-aminoacetophenone instead of the heterocycle.

-

Cause: Over-reduction. The amine formed before cyclization could occur.

-

Fix: Switch to mild reductants (

) or ensure the condensation partner (aldehyde) is fully reacted before reduction to favor the thermodynamic indole product.

-

-

Monitoring Cyclization:

-

TLC Visualization: Nitro compounds are typically yellow/orange and UV active (quenching). Indoles are often colorless but strongly fluorescent blue/purple under long-wave UV (365 nm).

-